2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine is a polycyclic compound belonging to the class of tetrahydroquinazolines. This compound exhibits significant biological activity and is of interest in medicinal chemistry due to its potential therapeutic applications. The chemical structure consists of a quinazoline core with phenyl and amine substituents, which contribute to its pharmacological properties.
This compound can be synthesized through various methods, with a notable focus on reactions involving α-aminoamidines and diarylidene derivatives. The synthesis routes are designed to optimize yield and purity while maintaining the structural integrity of the target compound.
2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine is classified under:
The synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine typically involves several key steps:
In one reported method, the reaction mixture is heated in a solvent such as pyridine at elevated temperatures (around 100 °C) for an extended period (24 hours). After completion, the solvent is removed under vacuum, and the product is extracted with methanol followed by cooling to precipitate the desired compound .
The molecular formula for 2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine is . The compound features:
The molecular weight of this compound is approximately 240.30 g/mol. Its structural representation can be derived from its IUPAC name and can be visualized using molecular modeling software.
2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine participates in various chemical reactions typical for amines and heterocycles:
The reactivity of the amino group allows for functionalization at various positions on the quinazoline ring or phenyl moiety, enhancing its versatility in synthetic applications .
The mechanism of action for 2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine primarily involves its interaction with biological targets such as enzymes or receptors.
Studies suggest that compounds within this class may influence signaling pathways related to cell proliferation and apoptosis .
Key physical properties include:
Chemical properties include:
Relevant data indicates that this compound has favorable absorption characteristics in biological systems, suggesting good bioavailability .
2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine has potential applications in various fields:
The tetrahydroquinazoline core—a partially saturated derivative of quinazoline—provides a privileged scaffold in drug design due to its conformational rigidity, hydrogen-bonding capabilities, and balanced lipophilicity. This structure enables precise interactions with diverse biological targets. The saturation of the pyrimidine and fused benzene rings (positions 5–8) enhances sp³ character, improving aqueous solubility and reducing planar toxicity risks compared to fully aromatic analogs [5] [6]. The 5-amine group introduces a chiral center and a hydrogen bond donor/acceptor, critical for target recognition. For example, in C5a receptor antagonists, the tetrahydroquinoline scaffold (structurally analogous to tetrahydroquinazoline) enables nanomolar affinity by forming salt bridges with aspartate residues in target receptors [5]. Similarly, androgen receptor (AR) antagonists leverage this scaffold’s flexibility to accommodate binding pocket mutations that confer resistance to existing therapies [6].
Property | Value | Measurement Method |
---|---|---|
Molecular formula | C₁₄H₁₅N₃ | High-res mass spectrometry |
Molecular weight | 225.29 g/mol | - |
logP | 3.72–4.35 | Reversed-phase HPLC [3] |
Hydrogen bond acceptors | 3 | Computational prediction |
Hydrogen bond donors | 1 (5-amine) | - |
The 2-phenyl group in tetrahydroquinazolin-5-amine derivatives is a strategic modification that enhances target affinity and selectivity. This moiety projects into hydrophobic protein pockets, with its substitution pattern dictating pharmacological potency. Research on P2X1-purinoceptor antagonists demonstrates that meta-substituted polar groups (e.g., 2-hydroxy) or para-substituted halogens (e.g., 4-fluoro) amplify activity. Specifically, 2-(2-hydroxy-4-fluorophenyl)-5,6,7,8-tetrahydroquinazolin-5-amine achieves IC₅₀ values of 14 μM against P2X1 receptors—a 10-fold improvement over unsubstituted analogs [2]. In anticancer contexts, 2-aryl modifications in tetrahydroquinoline derivatives disrupt mitochondrial function and elevate ROS in cancer cells (e.g., IC₅₀ = 16 μM in ovarian carcinoma) [3]. The phenyl ring’s electron density also influences π-π stacking with aromatic residues in enzyme binding sites, as seen in AR antagonists where 2-naphthyl variants improve binding over monocyclic phenyl [6].
Tetrahydroquinazolinamines emerged in the 2000s as non-hormonal male contraceptive candidates, evolving from early quinazoline-based kinase inhibitors. Seminal work focused on their P2X1-purinoceptor antagonism, crucial for inhibiting sperm transport via ATP signaling blockade [2]. Parallel efforts exploited their planar-chiral topology for AR antagonism in prostate cancer. Derivatives like the tetrahydroquinoline-based compound C2 (a structural analog) achieve IC₅₀ = 19 nM against mutated AR, overcoming resistance to enzalutamide [6]. Contemporary research prioritizes hybrid derivatives, merging tetrahydroquinazolinamine scaffolds with bioactive fragments (e.g., fluorophenyl, hydroxyquinoline) to enhance proteasome inhibition or chemokine receptor blockade [3] [5]. This evolution underscores the scaffold’s versatility in addressing unmet therapeutic needs.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1